
(3-Phenylpropoxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylpropoxy)acetaldehyde is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a phenyl group attached to a propoxy chain, which is further connected to an acetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Phenylpropoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanol with acetaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Another method involves the oxidation of 3-phenylpropyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate. This reaction requires careful control of the reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenylpropoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Phenylpropanoic acid.
Reduction: 3-Phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Phenylpropoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying aldehyde reactivity and metabolism.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of (3-Phenylpropoxy)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates that may interact with cellular components. The aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenylpropanoic acid
- 3-Phenylpropanol
- Benzaldehyde
Uniqueness
(3-Phenylpropoxy)acetaldehyde is unique due to its combination of a phenyl group, a propoxy chain, and an aldehyde group. This structure imparts distinct reactivity and properties compared to similar compounds. For example, while benzaldehyde contains a phenyl group and an aldehyde group, it lacks the propoxy chain, resulting in different chemical behavior and applications.
Propiedades
Número CAS |
84930-13-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(3-phenylpropoxy)acetaldehyde |
InChI |
InChI=1S/C11H14O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8H,4,7,9-10H2 |
Clave InChI |
JDTAZEDVMRGLPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



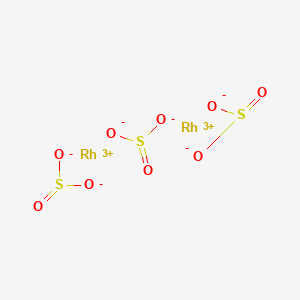
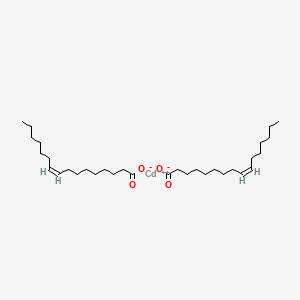
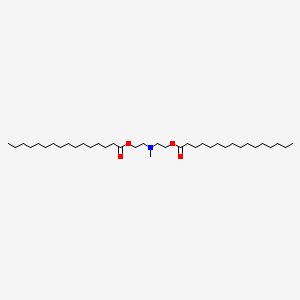
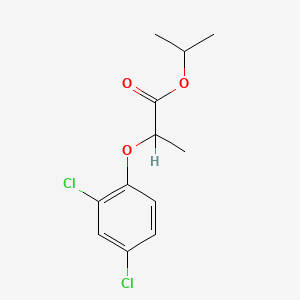
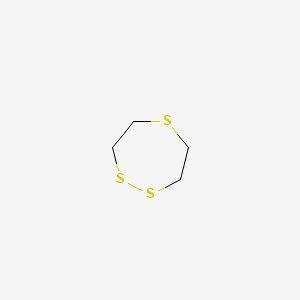

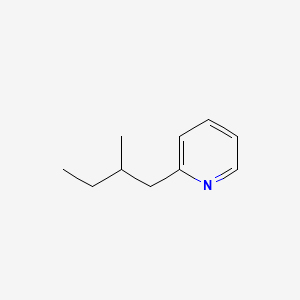
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)

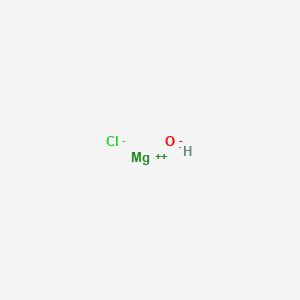
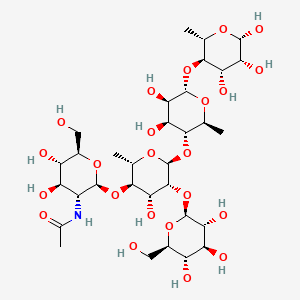
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)

